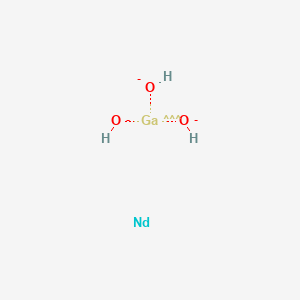

Neodymium gallium oxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Neodymium gallium oxide (NdGaO₃) is a compound that exhibits a tetragonal crystal structure. It is known for its distinct properties, making it suitable for various applications in electronics, optics, and materials science. The compound is characterized by its lemon yellow color and notable electrical, thermal, and mechanical properties .

準備方法

Synthetic Routes and Reaction Conditions: Neodymium gallium oxide can be synthesized using several methods, including:

Solid-State Reaction: This involves mixing neodymium oxide (Nd₂O₃) and gallium oxide (Ga₂O₃) in stoichiometric proportions, followed by calcination at high temperatures (typically around 1273–1473 K) in the air.

Hydrothermal Method: This method involves the reaction of neodymium and gallium precursors in an aqueous solution under high pressure and temperature conditions.

Industrial Production Methods: Industrial production of this compound typically involves the solid-state reaction method due to its simplicity and scalability. The process includes the following steps:

- Mixing of neodymium oxide and gallium oxide powders.

- Calcination at high temperatures to form the desired compound.

- Grinding and sieving to obtain the final product with the required particle size.

化学反応の分析

Types of Reactions: Neodymium gallium oxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to changes in its oxidation state.

Reduction: Reduction reactions can occur, especially in the presence of reducing agents, altering the compound’s properties.

Substitution: this compound can undergo substitution reactions where one of its elements is replaced by another element or group.

Common Reagents and Conditions:

Oxidation: Oxygen or other oxidizing agents at elevated temperatures.

Reduction: Hydrogen or other reducing agents under controlled conditions.

Substitution: Various reagents depending on the desired substitution, often carried out in solution or solid-state.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to higher oxidation states of neodymium or gallium, while reduction may result in lower oxidation states.

科学的研究の応用

Neodymium gallium oxide has a wide range of scientific research applications, including:

作用機序

The mechanism by which neodymium gallium oxide exerts its effects is primarily related to its crystal structure and electronic properties. The compound’s tetragonal crystal structure influences its behavior under various conditions, including electrical and thermal conductivity. The molecular targets and pathways involved depend on the specific application, such as electron transport in electronic devices or light transmission in optical applications .

類似化合物との比較

Gallium Oxide (Ga₂O₃): Known for its wide bandgap and applications in power electronics and UV photodetectors.

Neodymium Oxide (Nd₂O₃): Used in the production of neodymium magnets and as a dopant in various materials.

Neodymium-Doped Yttrium Aluminum Garnet (NdYAG): Widely used in laser applications.

Comparison: Neodymium gallium oxide is unique due to its combination of neodymium and gallium, resulting in distinct electrical, thermal, and optical properties. Compared to gallium oxide, this compound has a different crystal structure and bandgap, making it suitable for specific applications where these properties are advantageous. Neodymium-doped yttrium aluminum garnet, on the other hand, is primarily used in laser technology, whereas this compound finds broader applications in electronics and optics.

生物活性

Neodymium gallium oxide (NdGaO) is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial applications. This article explores the biological activity of this compound, drawing on recent research findings, case studies, and data tables to provide a comprehensive overview.

Overview of this compound

This compound exists in various stable phases, primarily Nd3Ga5O12 and Nd3GaO6. These compounds have been synthesized using environmentally friendly methods such as the citrate-gel-matrix approach, which enhances their electrochemical properties and stability, making them suitable for various applications, including supercapacitors and potentially in biological contexts .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties, primarily through mechanisms similar to those of gallium-based compounds. Gallium compounds have been shown to inhibit tumor cell proliferation by mimicking iron and disrupting iron-dependent metabolic processes in cancer cells. This mechanism is crucial as many tumors rely on iron for growth and survival.

- Iron Mimicry : this compound may function as an iron mimic, disrupting iron homeostasis within cancer cells. This interference can lead to reduced proliferation rates and increased apoptosis (programmed cell death) in tumor cells .

- Reactive Oxygen Species (ROS) Production : The compound may also induce oxidative stress through the generation of reactive oxygen species, further contributing to its anticancer effects .

Antimicrobial Activity

This compound's biological activity extends to antimicrobial properties. Gallium-based compounds are known for their antibacterial effects against a range of pathogens, including multidrug-resistant bacteria.

Antibacterial Mechanisms

- Biofilm Disruption : Similar to other gallium compounds, this compound may disrupt biofilm formation, a critical factor in bacterial resistance. By inhibiting biofilm development, the compound enhances the efficacy of existing antibiotics .

- Targeting Iron Metabolism : The antibacterial action is primarily attributed to its ability to mimic iron, leading to disturbances in bacterial iron metabolism and subsequent cell death .

Case Studies

- Gallium Nitrate in Cancer Therapy : A study demonstrated that gallium nitrate (a related compound) effectively inhibits the proliferation of non-Hodgkin's lymphoma cells both in vitro and in vivo. This highlights the potential for this compound to exhibit similar therapeutic effects against various cancers .

- Antimicrobial Efficacy Against MDR Pathogens : Research has shown that gallium compounds can effectively combat multidrug-resistant pathogens such as Pseudomonas aeruginosa and Mycobacterium tuberculosis, suggesting that this compound may have comparable efficacy .

Data Tables

| Property | This compound | Gallium Nitrate | Other Gallium Compounds |

|---|---|---|---|

| Anticancer Activity | Yes | Yes | Yes |

| Antibacterial Activity | Yes | Limited | Yes |

| Mechanism of Action | Iron mimicry | Iron mimicry | Iron mimicry |

| Phase Stability | Nd3Ga5O12, Nd3GaO6 | Not applicable | Various |

特性

InChI |

InChI=1S/Ga.Nd.3H2O/h;;3*1H2/p-3 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLDBLBKUYMECBD-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[OH-].[OH-].[OH-].[Ga].[Nd] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

GaH3NdO3-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。